molecular formula C18H19N3S2 B14195330 N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-84-4

N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14195330
CAS No.: 917906-84-4
M. Wt: 341.5 g/mol
InChI Key: VNUQBHKZERIOQB-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a cyclohexylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method is heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mycobacterium tuberculosis bd oxidase, which is crucial for the bacterium’s energy metabolism . The compound binds to the active site of the enzyme, disrupting its function and leading to the depletion of ATP levels in the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its cyclohexylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

CAS No.

917906-84-4

Molecular Formula

C18H19N3S2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H19N3S2/c1-2-6-13(7-3-1)23-16-9-5-4-8-15(16)21-17-14-10-11-22-18(14)20-12-19-17/h4-5,8-13H,1-3,6-7H2,(H,19,20,21)

InChI Key

VNUQBHKZERIOQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=C2NC3=C4C=CSC4=NC=N3

Origin of Product

United States

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